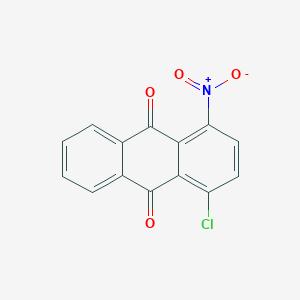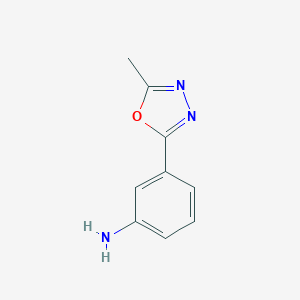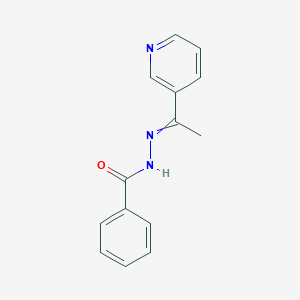
N-(1-pyridin-3-ylethylideneamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-pyridin-3-ylethylideneamino)benzamide, also known as PYR, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PYR is a Schiff base derivative of benzamide and pyridine, and its structure has been extensively studied in order to understand its mechanism of action and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-(1-pyridin-3-ylethylideneamino)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(1-pyridin-3-ylethylideneamino)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, N-(1-pyridin-3-ylethylideneamino)benzamide has been shown to inhibit the activation of NF-kappaB, a transcription factor that is involved in inflammation and cell survival.
Efectos Bioquímicos Y Fisiológicos
N-(1-pyridin-3-ylethylideneamino)benzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(1-pyridin-3-ylethylideneamino)benzamide can inhibit cell proliferation and induce apoptosis in cancer cells. N-(1-pyridin-3-ylethylideneamino)benzamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. In addition, N-(1-pyridin-3-ylethylideneamino)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-pyridin-3-ylethylideneamino)benzamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is commercially available. In addition, N-(1-pyridin-3-ylethylideneamino)benzamide has been shown to exhibit potent anti-tumor activity and has potential applications in the development of new cancer drugs. However, there are also limitations to the use of N-(1-pyridin-3-ylethylideneamino)benzamide in laboratory experiments. It has been shown to have low solubility in water, which can limit its use in certain applications. In addition, the mechanism of action of N-(1-pyridin-3-ylethylideneamino)benzamide is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of future directions for research on N-(1-pyridin-3-ylethylideneamino)benzamide. One area of interest is in the development of new cancer drugs based on the structure of N-(1-pyridin-3-ylethylideneamino)benzamide. Studies have shown that the anti-tumor activity of N-(1-pyridin-3-ylethylideneamino)benzamide is mediated by its interaction with topoisomerase II, and further research is needed to understand the mechanism of this interaction. In addition, research is needed to optimize the synthesis of N-(1-pyridin-3-ylethylideneamino)benzamide and improve its solubility in water.
Another area of interest is in the development of new drugs for the treatment of Alzheimer's disease. Studies have shown that N-(1-pyridin-3-ylethylideneamino)benzamide can inhibit the aggregation of amyloid-beta peptides and improve cognitive function in animal models of Alzheimer's disease. Further research is needed to understand the mechanism of action of N-(1-pyridin-3-ylethylideneamino)benzamide in Alzheimer's disease and to optimize its use as a therapeutic agent.
In conclusion, N-(1-pyridin-3-ylethylideneamino)benzamide, or N-(1-pyridin-3-ylethylideneamino)benzamide, is a chemical compound that has potential applications in scientific research. Its mechanism of action is not fully understood, but it has been shown to exhibit potent anti-tumor activity and has potential applications in the development of new cancer drugs. N-(1-pyridin-3-ylethylideneamino)benzamide has also been investigated for its potential use in the treatment of Alzheimer's disease. Further research is needed to understand the mechanism of action of N-(1-pyridin-3-ylethylideneamino)benzamide and to optimize its use as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(1-pyridin-3-ylethylideneamino)benzamide can be achieved through a reaction between 3-aminopyridine and benzaldehyde in the presence of a catalyst. The resulting Schiff base is then reduced to yield the final product, N-(1-pyridin-3-ylethylideneamino)benzamide. The synthesis of N-(1-pyridin-3-ylethylideneamino)benzamide has been optimized over the years to improve yields and reduce the use of hazardous reagents.
Aplicaciones Científicas De Investigación
N-(1-pyridin-3-ylethylideneamino)benzamide has been investigated for its potential applications in various scientific research fields. One of the primary areas of interest is in the development of new drugs for the treatment of cancer. Studies have shown that N-(1-pyridin-3-ylethylideneamino)benzamide exhibits potent anti-tumor activity in vitro and in vivo, and its mechanism of action involves the inhibition of cell proliferation and induction of apoptosis.
N-(1-pyridin-3-ylethylideneamino)benzamide has also been investigated for its potential use in the treatment of Alzheimer's disease. Studies have shown that N-(1-pyridin-3-ylethylideneamino)benzamide can inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. In addition, N-(1-pyridin-3-ylethylideneamino)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
Número CAS |
109352-08-1 |
|---|---|
Nombre del producto |
N-(1-pyridin-3-ylethylideneamino)benzamide |
Fórmula molecular |
C14H13N3O |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
N-(1-pyridin-3-ylethylideneamino)benzamide |
InChI |
InChI=1S/C14H13N3O/c1-11(13-8-5-9-15-10-13)16-17-14(18)12-6-3-2-4-7-12/h2-10H,1H3,(H,17,18) |
Clave InChI |
GYKOKVANZFOZPN-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=CN=CC=C2 |
SMILES canónico |
CC(=NNC(=O)C1=CC=CC=C1)C2=CN=CC=C2 |
Sinónimos |
Benzoic acid [1-pyridin-3-yl-eth-(E)-ylidene]-hydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



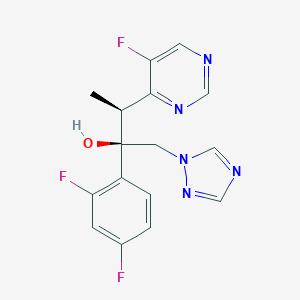
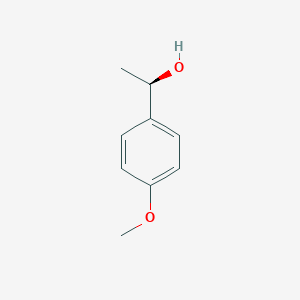
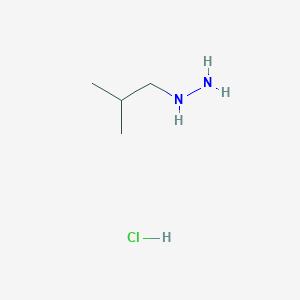
![tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate](/img/structure/B182149.png)
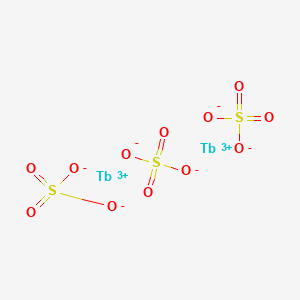


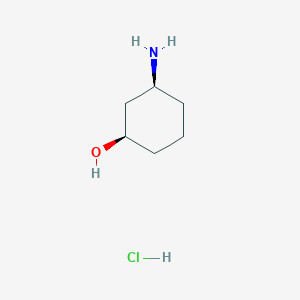
![1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B182161.png)

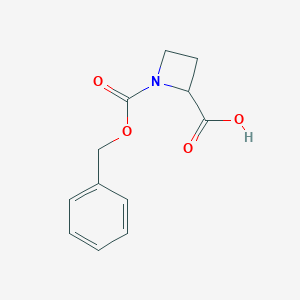
![6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B182169.png)
